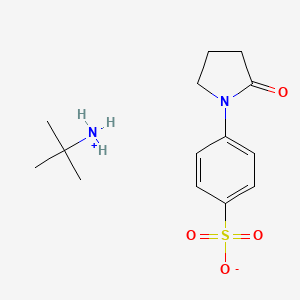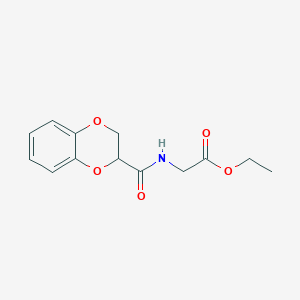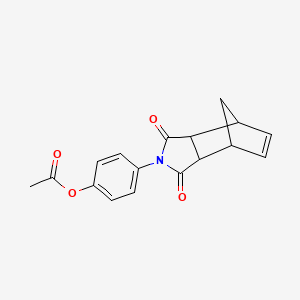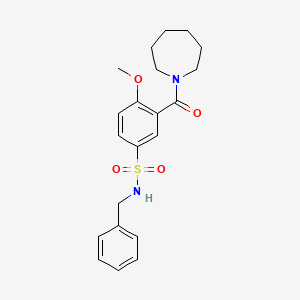
2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is a chemical compound that combines the structural features of an aminium ion and a sulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of 2-methylpropan-2-amine with 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The aminium ion can participate in nucleophilic substitution reactions.
Hydrolysis: The sulfonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products can include substituted amines or alcohols.
Hydrolysis: The major products are 4-(2-oxopyrrolidin-1-yl)benzenesulfonic acid and 2-methylpropan-2-ol.
Aplicaciones Científicas De Investigación
2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mecanismo De Acción
The mechanism of action of 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The aminium ion can form ionic bonds with negatively charged sites on proteins, while the sulfonate ester can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)acetate
- 2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)propanoate
Uniqueness
2-Methylpropan-2-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is unique due to the presence of the benzenesulfonate group, which imparts distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C14H22N2O4S |
|---|---|
Peso molecular |
314.40 g/mol |
Nombre IUPAC |
tert-butylazanium;4-(2-oxopyrrolidin-1-yl)benzenesulfonate |
InChI |
InChI=1S/C10H11NO4S.C4H11N/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)16(13,14)15;1-4(2,3)5/h3-6H,1-2,7H2,(H,13,14,15);5H2,1-3H3 |
Clave InChI |
DNHPTDVHUGEVSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[NH3+].C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide](/img/structure/B12487333.png)
![N-(2,6-dimethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12487357.png)
![4-[(4-Methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-ol](/img/structure/B12487358.png)
![3-Cyclopentyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12487369.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12487377.png)


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12487393.png)

![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12487403.png)
![4-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12487408.png)
![Methyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487420.png)


